molecular formula C9H10FNO2 B15203363 3-(4-Fluorophenoxy)propanamide

3-(4-Fluorophenoxy)propanamide

Cat. No.: B15203363
M. Wt: 183.18 g/mol
InChI Key: GGYDLTAIJZWILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-fluorophenoxy group. This structural motif is pivotal in medicinal chemistry, particularly in the design of Selective Androgen Receptor Modulators (SARMs). One prominent derivative, S-1 (3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide), exhibits tissue-selective androgen receptor activation, making it a candidate for treating androgen-dependent diseases like muscle wasting and osteoporosis . The 4-fluorophenoxy group enhances receptor binding affinity and metabolic stability, while the nitro-trifluoromethylphenyl substituent contributes to pharmacokinetic properties such as oral bioavailability and resistance to enzymatic degradation .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

GGYDLTAIJZWILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propanamide typically involves the reaction of 4-fluorophenol with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbonyl carbon of 3-chloropropanoyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenoxy)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Target/Activity Key Structural Features Potency (IC₅₀/ED₅₀) Metabolic Stability
S-1 Androgen receptor (SARM) 4-Fluorophenoxy, nitro-CF₃-phenyl 0.5 nM (AR binding) High (t₁/₂ = 8–12 h)
Antitrypanosomal Trypanosoma brucei 4-Fluorophenoxy, nitrotriazole 0.8 µM Moderate
Anti-inflammatory COX-independent pathway Diphenylpyridazinone 15 mg/kg Low
Safinamide MAO-B 3-Fluorobenzyloxy 50 nM (MAO-B) Moderate

Table 2: Structural Modifications and Effects

Modification Impact on Activity Example Compound
Nitro-CF₃-phenyl ↑ Receptor affinity, metabolic stability S-1
Acetamidophenoxy ↑ Solubility, ↓ metabolic resistance (2R)-3-(4-Acetamido...)
Nitrotriazole ↑ Antiparasitic redox activity Antitrypanosomal agent
3-Fluorobenzyloxy ↑ MAO-B binding, moderate half-life Safinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.